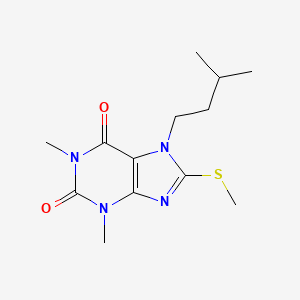
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as 8-Methylthiotheophylline, is a methylxanthine derivative. It is a purine alkaloid that is similar in structure to caffeine and theobromine. The compound has been found to have potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is similar to that of caffeine and other methylxanthines. It acts as an antagonist of adenosine receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation. By blocking these receptors, 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can increase the levels of other neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as stimulate the central nervous system. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a similar structure to caffeine and theobromine, which makes it a useful tool for studying the effects of these compounds on the human body. However, one limitation of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is that it can have similar side effects to caffeine, such as increased heart rate and blood pressure, which may make it unsuitable for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline. One area of interest is the development of new drugs based on the structure of the compound, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the use of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as a tool for studying the role of adenosine receptors in the human body, which could lead to new insights into the regulation of various physiological processes.
Synthesemethoden
The synthesis of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline involves the reaction of theophylline with methylthiol chloride in the presence of a base. The reaction yields 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as the major product. The compound can be further purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline has been used in various scientific research applications. It has been found to have potential as a tool for studying the effects of caffeine and other methylxanthines on the human body. The compound has been used in studies to investigate the role of adenosine receptors in the central nervous system and in the cardiovascular system.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-17-9-10(14-12(17)20-5)15(3)13(19)16(4)11(9)18/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRYESMQNXJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/no-structure.png)
![3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2396831.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2396837.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)


amine](/img/structure/B2396847.png)

